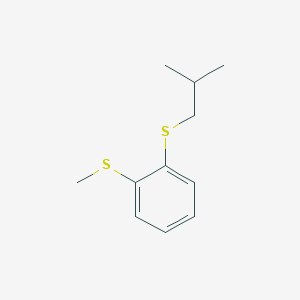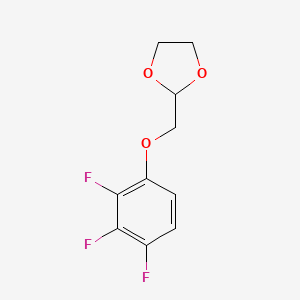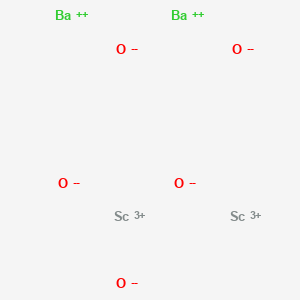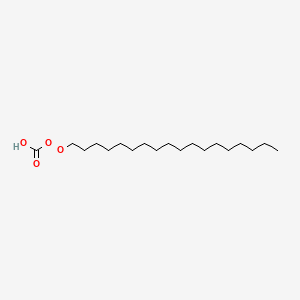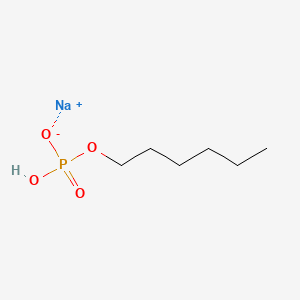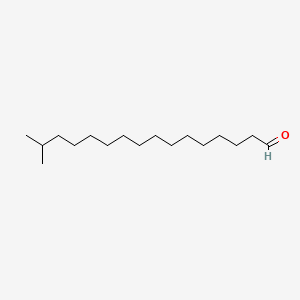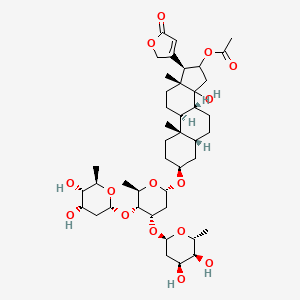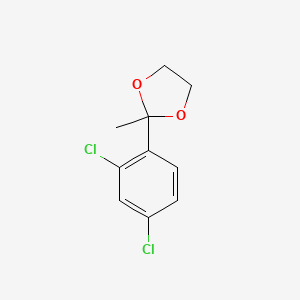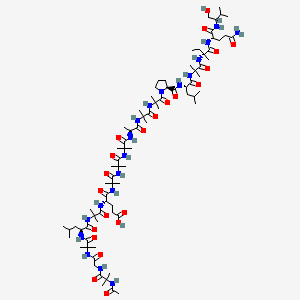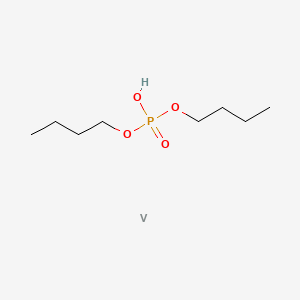
Tetrakis(mercaptoacetato-O,S)cerium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrakis(mercaptoacetato-O,S)cerium is a coordination compound with the molecular formula C8H16CeO8S4. It is known for its unique structure, where cerium is coordinated with four mercaptoacetate ligands.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis(mercaptoacetato-O,S)cerium typically involves the reaction of cerium salts with mercaptoacetic acid under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired complex. The reaction conditions, such as temperature and concentration, are optimized to achieve high yields and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes using larger reaction vessels, continuous monitoring of reaction parameters, and employing purification techniques such as crystallization or chromatography to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Tetrakis(mercaptoacetato-O,S)cerium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of cerium.
Reduction: It can also undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: Ligand substitution reactions are common, where the mercaptoacetate ligands can be replaced by other ligands under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by altering the pH and temperature of the reaction medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of cerium complexes, while reduction can produce lower oxidation states. Substitution reactions result in new coordination compounds with different ligands .
Applications De Recherche Scientifique
Tetrakis(mercaptoacetato-O,S)cerium has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and reduction processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the field of cancer treatment.
Mécanisme D'action
The mechanism by which Tetrakis(mercaptoacetato-O,S)cerium exerts its effects involves its ability to coordinate with various substrates and catalyze specific reactions. The mercaptoacetate ligands play a crucial role in stabilizing the cerium center and facilitating interactions with other molecules. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrakis(acetato-O)cerium: Similar in structure but with acetate ligands instead of mercaptoacetate.
Tetrakis(thioglycolato-O,S)cerium: Contains thioglycolate ligands, offering different reactivity and properties.
Tetrakis(mercaptopropionato-O,S)cerium: Features mercaptopropionate ligands, providing variations in coordination and stability.
Uniqueness
Tetrakis(mercaptoacetato-O,S)cerium is unique due to the presence of mercaptoacetate ligands, which impart distinct chemical properties and reactivity. These ligands enhance the compound’s stability and make it suitable for specific applications, such as catalysis and material science .
Propriétés
Numéro CAS |
94276-42-3 |
|---|---|
Formule moléculaire |
C8H16CeO8S4 |
Poids moléculaire |
508.6 g/mol |
Nom IUPAC |
cerium;2-sulfanylacetic acid |
InChI |
InChI=1S/4C2H4O2S.Ce/c4*3-2(4)1-5;/h4*5H,1H2,(H,3,4); |
Clé InChI |
YFFUINALAFAKEK-UHFFFAOYSA-N |
SMILES canonique |
C(C(=O)O)S.C(C(=O)O)S.C(C(=O)O)S.C(C(=O)O)S.[Ce] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


